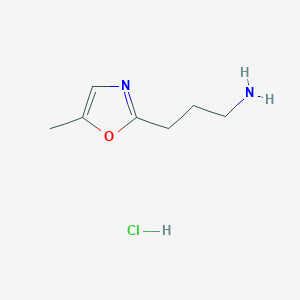

![molecular formula C23H24N2O5S2 B2390037 Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 683768-10-7](/img/structure/B2390037.png)

Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

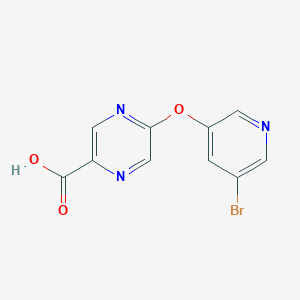

“Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C23H24N2O5S2 and a molecular weight of 472.57. It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains sulfonyl, benzamido, and benzo[b]thiophene groups.Scientific Research Applications

Synthesis and Catalytic Applications

Research has demonstrated the utility of methyl sulfone-substituted benzo[b]thiophenes in medicinal chemistry through the development of a diverse library of these compounds. These were prepared via palladium-catalyzed substitution reactions, showcasing the chemical versatility and potential for synthesis of complex molecular architectures (Cho, Neuenswander, & Larock, 2010). Additionally, copper polymers derived from benzenesulfonate and carboxylate have shown catalytic activities in the oxidation of cyclohexane under mild conditions, highlighting their application in catalysis (Hazra et al., 2016).

Photochemical Studies

The photochemical degradation of crude oil components, including benzo[b]thiophenes, has been studied to understand the environmental fate of these compounds after oil spills. This research is essential for developing strategies to mitigate environmental pollution (Andersson & Bobinger, 1996).

Advanced Material Development

The incorporation of thioether side chains into metal–organic frameworks (MOFs) has been explored to improve the stability, fluorescence, and metal uptake of these materials. This research suggests the potential of such modified MOFs in applications ranging from gas storage to catalysis (He et al., 2011).

Organic Synthesis Methodologies

Innovative organic synthesis methodologies have been developed using benzo[b]thiophene derivatives. For example, a radical relay strategy has been employed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes, showcasing a novel approach to synthesizing sulfone-containing organic compounds under mild conditions (Gong et al., 2019).

properties

IUPAC Name |

methyl 3-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-15-7-5-6-14-25(15)32(28,29)17-12-10-16(11-13-17)22(26)24-20-18-8-3-4-9-19(18)31-21(20)23(27)30-2/h3-4,8-13,15H,5-7,14H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOTYLDVENPAIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

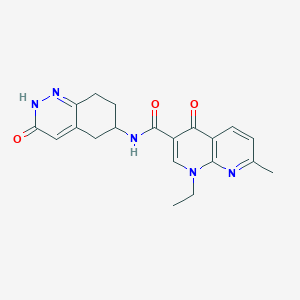

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2389954.png)

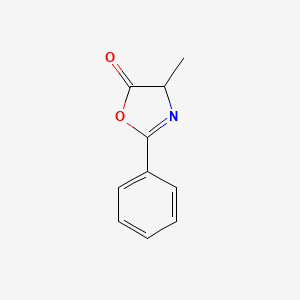

![N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2389960.png)

![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389967.png)

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2389969.png)

![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)

![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)